molecular formula C22H21N3O4 B11025421 N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11025421
M. Wt: 391.4 g/mol
InChI Key: QXDXUUMYMLCWKH-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, and a phthalimide group, which is often used in medicinal chemistry.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C22H21N3O4/c1-29-13-12-25-21(27)17-7-6-16(14-18(17)22(25)28)20(26)23-9-11-24-10-8-15-4-2-3-5-19(15)24/h2-8,10,14H,9,11-13H2,1H3,(H,23,26)

InChI Key

QXDXUUMYMLCWKH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves the coupling of tryptamine derivatives with phthalimide derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of dichloromethane as a solvent and may require mild heating to ensure complete reaction.

Chemical Reactions Analysis

N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an indole moiety linked to an isoindole fragment through an amide bond, incorporating functional groups such as methoxyethyl and dioxo groups. Its molecular formula is C22H25N5O4, with a molecular weight of approximately 423.5 g/mol. The synthesis involves multi-step pathways, typically starting from tryptamine and phthalimide derivatives using dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation.

Biological Activities

This compound exhibits diverse biological activities that make it a candidate for further research in therapeutic applications.

Anticancer Activity

Research indicates that N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has notable anticancer properties. Studies have shown:

  • Mechanism of Action : The compound induces apoptosis in cancer cells and inhibits cell proliferation by modulating signaling pathways involved in tumor growth. It has been demonstrated to preferentially suppress rapidly dividing cancer cells, such as A549 lung cancer cells, with an IC50 value of 5.0 µM compared to doxorubicin's IC50 of 0.5 µM .
CompoundCell LineIC50 (µM)
This compoundA5495.0
Control (Doxorubicin)A5490.5

Antimicrobial Activity

The compound also shows significant antimicrobial properties against various strains of bacteria. Preliminary studies indicate:

  • Inhibition of Bacterial Growth : The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with diameter of inhibition zone (DIZ) values reaching up to 22 mm .

Case Study 1: Anticancer Properties

A study focused on the anticancer effects of indole derivatives highlighted that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of various indole derivatives, including the compound . The results indicated that specific structural modifications significantly enhanced antibacterial activity, suggesting a structure–activity relationship that could be leveraged for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with various molecular targets. The indole moiety can interact with serotonin receptors, influencing neurotransmission. The phthalimide group can inhibit enzymes involved in inflammatory pathways, providing anti-inflammatory effects .

Biological Activity

N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity based on diverse research findings, including its interactions with various biological targets and its therapeutic potential.

Chemical Structure and Properties

The compound belongs to the class of isoindole derivatives, characterized by a unique structure that contributes to its biological activity. The chemical formula is C15H18N2O4C_{15}H_{18}N_{2}O_{4}, and it exhibits properties that may influence its pharmacological effects.

Research indicates that this compound interacts with several important biological targets:

  • Cyclooxygenase Enzymes (COX) :
    • The compound has shown selective inhibition of COX-2 over COX-1, making it a candidate for anti-inflammatory therapies. In studies, compounds with similar structures demonstrated a COX-2/COX-1 ratio indicating selectivity comparable to established anti-inflammatory drugs like meloxicam .
  • Monoamine Oxidase B (MAO-B) :
    • It has been noted that derivatives of isoindoles can inhibit MAO-B, which is significant for neuroprotective effects and the treatment of neurodegenerative diseases .
  • Nuclear Factor Kappa B (NF-KB) :
    • The compound may also exert effects on NF-KB pathways, which are crucial in regulating immune response and inflammation .

Pharmacokinetics

Bioinformatics studies suggest that the compound exhibits favorable pharmacokinetic properties:

  • Intestinal Absorption : High potential for absorption in the gastrointestinal tract.
  • Blood-Brain Barrier (BBB) Permeability : Suitable for central nervous system (CNS) penetration, which is critical for neurological applications .

Case Studies and Experimental Findings

Several studies have explored the biological activity of similar compounds or derivatives:

Table 1: Summary of Biological Activity in Related Compounds

Compound NameTargetActivityReference
Compound ACOX-2IC50 = 90.28 µM
Compound BMAO-BInhibition observed
Compound CNF-KBAntioxidant activity

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related indole compounds. For instance, certain derivatives demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) as low as 1 µg/mL .

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